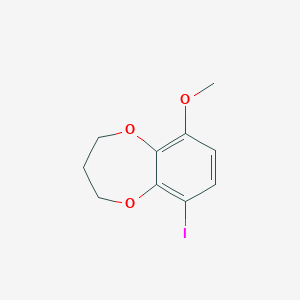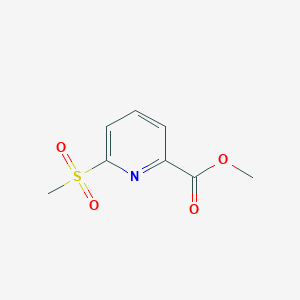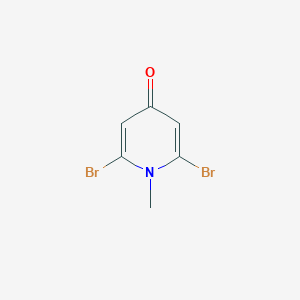
2,6-Dibromo-1-methylpyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-1-methylpyridin-4(1H)-one is a brominated derivative of pyridinone. Pyridinones are a class of organic compounds characterized by a pyridine ring with a ketone group. The presence of bromine atoms in the 2 and 6 positions can significantly alter the chemical properties and reactivity of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-1-methylpyridin-4(1H)-one typically involves the bromination of 1-methylpyridin-4(1H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, with careful control of temperature, reaction time, and the use of appropriate solvents to ensure high yield and purity.
化学反应分析
Types of Reactions
2,6-Dibromo-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: The methyl group can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted pyridinones.
Reduction: Formation of 1-methylpyridin-4(1H)-one.
Oxidation: Formation of carboxylic acids or aldehydes.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dibromo-1-methylpyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms can also participate in halogen bonding, influencing molecular interactions.
相似化合物的比较
Similar Compounds
2,6-Dichloro-1-methylpyridin-4(1H)-one: Similar structure but with chlorine atoms instead of bromine.
2,6-Difluoro-1-methylpyridin-4(1H)-one: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
2,6-Dibromo-1-methylpyridin-4(1H)-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs.
属性
分子式 |
C6H5Br2NO |
|---|---|
分子量 |
266.92 g/mol |
IUPAC 名称 |
2,6-dibromo-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H5Br2NO/c1-9-5(7)2-4(10)3-6(9)8/h2-3H,1H3 |
InChI 键 |
JFNJIYQLXAQHCT-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=O)C=C1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


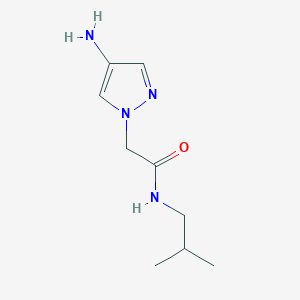

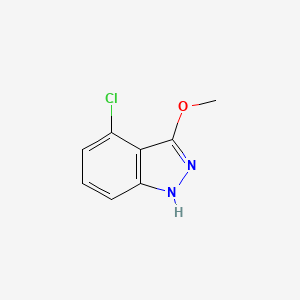
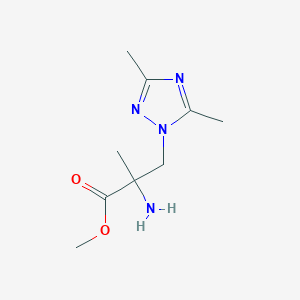
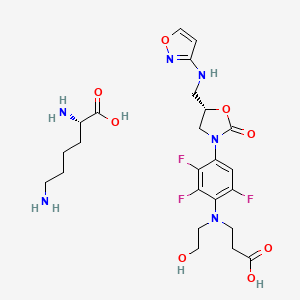
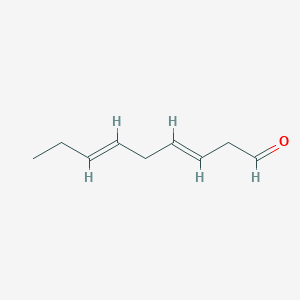
![5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B15328234.png)
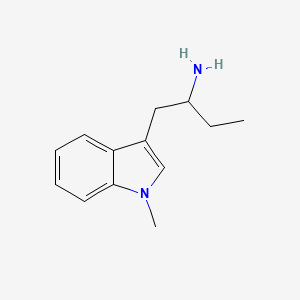
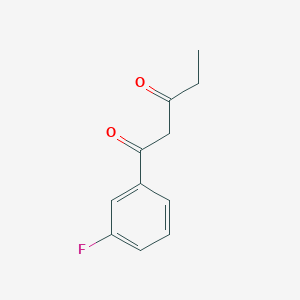
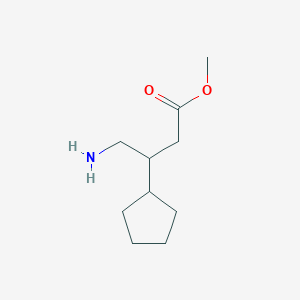

![2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15328281.png)
